2,2'-[(1E)-but-1-en-3-yne-1,4-diyldibenzene-4,1-diyl]bis(5-nitro-1H-isoindole-1,3(2H)-dione)
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Overview
Description
5-NITRO-2-(4-{(E)-4-[4-(5-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENYL]-1-BUTEN-3-YNYL}PHENYL)-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple nitro groups and isoindole moieties, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-NITRO-2-(4-{(E)-4-[4-(5-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENYL]-1-BUTEN-3-YNYL}PHENYL)-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the isoindole core, followed by the introduction of nitro groups through nitration reactions. The final steps involve the coupling of the isoindole units with the buten-3-ynyl phenyl groups under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-NITRO-2-(4-{(E)-4-[4-(5-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENYL]-1-BUTEN-3-YNYL}PHENYL)-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines under specific conditions, such as using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while oxidation can produce nitroso derivatives.
Scientific Research Applications
5-NITRO-2-(4-{(E)-4-[4-(5-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENYL]-1-BUTEN-3-YNYL}PHENYL)-1H-ISOINDOLE-1,3(2H)-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-NITRO-2-(4-{(E)-4-[4-(5-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENYL]-1-BUTEN-3-YNYL}PHENYL)-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, modulating their activity and affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-5-NITRO-2(1H)-PYRIDINONE: Another nitro-containing compound with distinct structural features and applications.
5-NITROISOINDOLE: A simpler analog with fewer functional groups, used in different chemical contexts.
Uniqueness
5-NITRO-2-(4-{(E)-4-[4-(5-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENYL]-1-BUTEN-3-YNYL}PHENYL)-1H-ISOINDOLE-1,3(2H)-DIONE stands out due to its complex structure, which provides multiple sites for chemical modification and interaction. This makes it a versatile compound for various scientific applications, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C32H16N4O8 |
---|---|
Molecular Weight |
584.5 g/mol |
IUPAC Name |
5-nitro-2-[4-[(E)-4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]but-1-en-3-ynyl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C32H16N4O8/c37-29-25-15-13-23(35(41)42)17-27(25)31(39)33(29)21-9-5-19(6-10-21)3-1-2-4-20-7-11-22(12-8-20)34-30(38)26-16-14-24(36(43)44)18-28(26)32(34)40/h1,3,5-18H/b3-1+ |
InChI Key |
AVMMNBCFYSZOOA-HNQUOIGGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C#CC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-])N5C(=O)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=CC#CC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-])N5C(=O)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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